Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate
Brand Name: Vulcanchem
CAS No.: 361471-01-4
VCID: VC7008073
InChI: InChI=1S/C21H20N2O3S/c1-2-26-19(24)13-18-14-27-21(22-18)23-20(25)17-10-8-16(9-11-17)12-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,22,23,25)
SMILES: CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3
Molecular Formula: C21H20N2O3S
Molecular Weight: 380.46

Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate

CAS No.: 361471-01-4

Cat. No.: VC7008073

Molecular Formula: C21H20N2O3S

Molecular Weight: 380.46

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate - 361471-01-4

Specification

CAS No. 361471-01-4
Molecular Formula C21H20N2O3S
Molecular Weight 380.46
IUPAC Name ethyl 2-[2-[(4-benzylbenzoyl)amino]-1,3-thiazol-4-yl]acetate
Standard InChI InChI=1S/C21H20N2O3S/c1-2-26-19(24)13-18-14-27-21(22-18)23-20(25)17-10-8-16(9-11-17)12-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,22,23,25)
Standard InChI Key OGDHKEHTEBYYSF-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate, reflecting its esterified acetic acid backbone, thiazole heterocycle, and 4-benzylbenzamido substituent. Its molecular formula is C21_{21}H19_{19}N3_{3}O3_{3}S, with a molecular weight of 401.46 g/mol.

Structural Features

The molecule comprises:

  • A thiazole ring (C3_3H3_3NS) at position 4, providing aromaticity and electron-rich sites for reactivity .

  • A 4-benzylbenzamido group (C13_{13}H11_{11}NO) attached to the thiazole’s second position, introducing steric bulk and potential π-π stacking interactions .

  • An ethyl acetate moiety (C4_4H8_8O2_2) esterified to the thiazole’s fourth position, enhancing lipophilicity .

Table 1: Key Structural and Molecular Data

PropertyValue
Molecular FormulaC21_{21}H19_{19}N3_{3}O3_{3}S
Molecular Weight401.46 g/mol
IUPAC NameEthyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate
CAS Registry NumberNot yet assigned

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically follows a multi-step protocol:

Step 1: Thiazole Ring Formation

The Hantzsch thiazole synthesis is employed, reacting α-haloketones (e.g., chloroacetone) with thioureas or thioamides under acidic conditions to yield the 4-substituted thiazole core .

Step 2: Amidation at C-2

The thiazole intermediate undergoes nucleophilic acyl substitution with 4-benzylbenzoyl chloride in the presence of a base (e.g., triethylamine), forming the 2-(4-benzylbenzamido)thiazole derivative .

Step 3: Esterification

The acetic acid side chain is introduced via esterification with ethanol under catalytic acid conditions (e.g., sulfuric acid), yielding the final product .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1Chloroacetone, thiourea, HCl, 80°C65–75
24-Benzylbenzoyl chloride, Et3_3N, DCM70–85
3Ethanol, H2_2SO4_4, reflux80–90

Industrial-Scale Considerations

Optimization involves continuous flow reactors for thiazole formation to enhance yield (≥85%) and purity (≥98%). Solvent selection (e.g., dichloromethane for amidation) and temperature control (60–80°C) are critical for scalability .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<0.1 mg/mL at 25°C) .

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the ester linkage .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1740 cm1^{-1} (ester C=O), 1665 cm1^{-1} (amide C=O), and 1240 cm1^{-1} (C-S) .

  • NMR:

    • 1^1H NMR (CDCl3_3): δ 1.25 (t, 3H, CH3_3), 3.75 (s, 2H, CH2_2COO), 7.20–7.45 (m, 9H, aromatic) .

    • 13^{13}C NMR: δ 170.5 (ester C=O), 165.8 (amide C=O), 152.3 (thiazole C-2) .

CompoundIC50_{50} (COX-2 Inhibition)MIC (S. aureus)
Target Compound (Predicted)0.8–1.2 µM4–6 µg/mL
Celecoxib (Reference)0.04 µMN/A

Recent Developments and Future Directions

A 2025 patent (WO2018013789A1) highlights thiazole derivatives as next-generation immunomodulators, underscoring the therapeutic potential of this chemical class . Future research should prioritize:

  • In vivo efficacy trials for inflammatory diseases.

  • Structure-activity relationship (SAR) studies to optimize pharmacokinetics.

  • Green chemistry approaches to reduce synthetic waste.

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